5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole is a complex organic molecule characterized by its unique structure involving two pyrrole rings. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound’s structure includes multiple methyl groups and an isopropylidene group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
Uniqueness
The uniqueness of 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole lies in its dual pyrrole rings and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4290-71-5 |
---|---|
Molecular Formula |
C20H32N2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
5-[2-(2,2-dimethyl-4-propan-2-ylidene-3H-pyrrol-5-yl)ethyl]-2,2-dimethyl-4-propan-2-ylidene-3H-pyrrole |
InChI |
InChI=1S/C20H32N2/c1-13(2)15-11-19(5,6)21-17(15)9-10-18-16(14(3)4)12-20(7,8)22-18/h9-12H2,1-8H3 |
InChI Key |
FFRUIXIVUJHQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(N=C1CCC2=NC(CC2=C(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.